N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]leucinamide
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Overview
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]leucinamide is a complex organic compound that features a benzodioxin ring and a thiophene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]leucinamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxin ring, which can be synthesized through the cyclization of catechol derivatives with ethylene glycol . The thiophene derivative can be synthesized through the oxidation of thiophene with hydrogen peroxide in the presence of acetic acid . The final step involves coupling the benzodioxin and thiophene derivatives with leucinamide under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]leucinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized to form sulfoxides or sulfones.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzodioxin, halobenzodioxin.
Scientific Research Applications
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]leucinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anticonvulsant activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]leucinamide involves its interaction with specific molecular targets. The benzodioxin ring can interact with aromatic amino acids in proteins, while the thiophene derivative can form hydrogen bonds with polar residues . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A simpler benzodioxin derivative.
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: A benzodioxin derivative with an acetyl group.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: A benzodioxin derivative with a butanoic acid group.
Uniqueness
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]leucinamide is unique due to its combination of a benzodioxin ring and a thiophene derivative, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H27N3O6S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-4-methylpentanamide |
InChI |
InChI=1S/C19H27N3O6S/c1-12(2)9-15(22-19(24)21-14-5-8-29(25,26)11-14)18(23)20-13-3-4-16-17(10-13)28-7-6-27-16/h3-4,10,12,14-15H,5-9,11H2,1-2H3,(H,20,23)(H2,21,22,24)/t14?,15-/m0/s1 |
InChI Key |
RBRTWTPEPVAFHB-LOACHALJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)NC3CCS(=O)(=O)C3 |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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